
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane is a unique organosilicon compound characterized by its three-membered silicon ring structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane typically involves the reaction of hexachlorocyclotrisilane with 2,6-dimethylphenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The reaction conditions usually require low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Halogens, organometallic compounds; reaction conditions vary depending on the substituent.
Major Products Formed
Oxidation: Silanol, siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted trisilirane derivatives.
Applications De Recherche Scientifique
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with biological molecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane involves its interaction with various molecular targets. The compound’s unique silicon ring structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2,3,3-Hexakis(2,6-diethylphenyl)trisilirane
- 1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)cyclotrisilane
Uniqueness
1,1,2,2,3,3-Hexakis(2,6-dimethylphenyl)trisilirane is unique due to its specific substitution pattern and the stability conferred by the 2,6-dimethylphenyl groups. This stability makes it more suitable for certain applications compared to its analogs, which may have different reactivity and stability profiles.
Propriétés
Numéro CAS |
80584-59-4 |
|---|---|
Formule moléculaire |
C48H54Si3 |
Poids moléculaire |
715.2 g/mol |
Nom IUPAC |
1,1,2,2,3,3-hexakis(2,6-dimethylphenyl)trisilirane |
InChI |
InChI=1S/C48H54Si3/c1-31-19-13-20-32(2)43(31)49(44-33(3)21-14-22-34(44)4)50(45-35(5)23-15-24-36(45)6,46-37(7)25-16-26-38(46)8)51(49,47-39(9)27-17-28-40(47)10)48-41(11)29-18-30-42(48)12/h13-30H,1-12H3 |
Clé InChI |
WHKHATOPODMLLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[Si]2([Si]([Si]2(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C)(C5=C(C=CC=C5C)C)C6=C(C=CC=C6C)C)C7=C(C=CC=C7C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


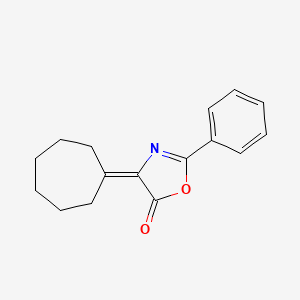
![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)
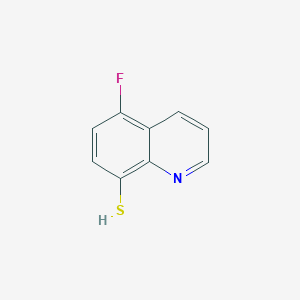

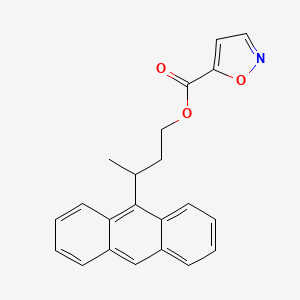
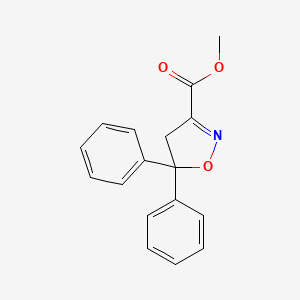
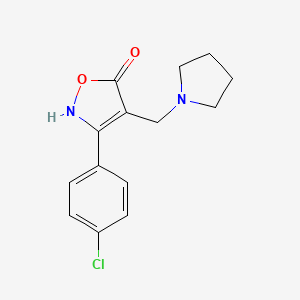

![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

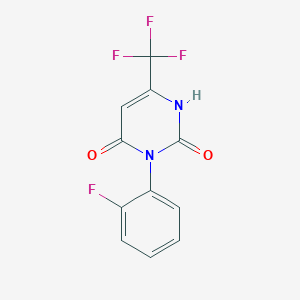
![N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12900814.png)
